molecular formula C43H62O16-2 B12099548 6-[6-carboxylato-4,5-dihydroxy-2-[(11-methoxycarbonyl-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl)oxy]oxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylate

6-[6-carboxylato-4,5-dihydroxy-2-[(11-methoxycarbonyl-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl)oxy]oxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylate

Cat. No.: B12099548
M. Wt: 834.9 g/mol
InChI Key: CAKDFKUXFMLCAR-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

6-[6-carboxylato-4,5-dihydroxy-2-[(11-methoxycarbonyl-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl)oxy]oxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylate is a complex organic compound with a multifaceted structure This compound is notable for its intricate arrangement of functional groups, which include carboxylate, dihydroxy, and methoxycarbonyl groups, among others

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-[6-carboxylato-4,5-dihydroxy-2-[(11-methoxycarbonyl-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl)oxy]oxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylate typically involves multiple steps, each requiring specific reaction conditionsCommon reagents used in these reactions include methanesulfonic acid, phenylhydrazine hydrochloride, and methanol .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis techniques, such as continuous flow chemistry, to ensure consistent quality and yield. These methods often require precise control of reaction conditions, including temperature, pressure, and reagent concentrations, to optimize the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 6-[6-carboxylato-4,5-dihydroxy-2-[(11-methoxycarbonyl-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl)oxy]oxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of multiple functional groups within the compound’s structure.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. Reaction conditions may vary depending on the desired outcome, but typically involve controlled temperatures and pH levels to ensure optimal reaction rates and product yields.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce alcohols or other reduced forms of the compound.

Scientific Research Applications

6-[6-carboxylato-4,5-dihydroxy-2-[(11-methoxycarbonyl-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl)oxy]oxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylate has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it serves as a probe for studying cellular processes and interactions. In medicine, the compound is investigated for its potential therapeutic effects, particularly in the treatment of diseases related to oxidative stress and inflammation. Additionally, it has industrial applications in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-[6-carboxylato-4,5-dihydroxy-2-[(11-methoxycarbonyl-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl)oxy]oxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylate involves its interaction with specific molecular targets and pathways within cells. The compound’s functional groups enable it to bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. This can result in changes in cellular processes such as signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds:

Uniqueness: What sets 6-[6-carboxylato-4,5-dihydroxy-2-[(11-methoxycarbonyl-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl)oxy]oxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylate apart from similar compounds is its unique combination of functional groups and structural features. This combination allows it to participate in a wide range of chemical reactions and interact with various molecular targets, making it a versatile compound for scientific research and industrial applications.

Properties

IUPAC Name

6-[6-carboxylato-4,5-dihydroxy-2-[(11-methoxycarbonyl-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl)oxy]oxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C43H64O16/c1-38(2)22-9-12-43(7)32(21(44)17-19-20-18-40(4,37(54)55-8)14-13-39(20,3)15-16-42(19,43)6)41(22,5)11-10-23(38)56-36-31(27(48)26(47)30(58-36)34(52)53)59-35-28(49)24(45)25(46)29(57-35)33(50)51/h17,20,22-32,35-36,45-49H,9-16,18H2,1-8H3,(H,50,51)(H,52,53)/p-2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAKDFKUXFMLCAR-UHFFFAOYSA-L
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC3(C(C2(CCC1OC4C(C(C(C(O4)C(=O)[O-])O)O)OC5C(C(C(C(O5)C(=O)[O-])O)O)O)C)C(=O)C=C6C3(CCC7(C6CC(CC7)(C)C(=O)OC)C)C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C43H62O16-2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

834.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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